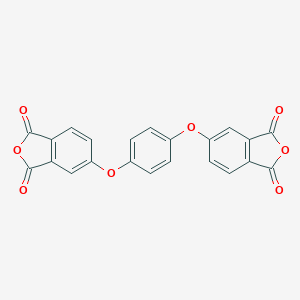

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

Description

Properties

IUPAC Name |

5-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O8/c23-19-15-7-5-13(9-17(15)21(25)29-19)27-11-1-2-12(4-3-11)28-14-6-8-16-18(10-14)22(26)30-20(16)24/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTGUNMUUYNPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride for Pharmaceutical Research and Development

CAS Number: 17828-53-4

This technical guide provides a comprehensive overview of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, a pivotal monomer in the synthesis of high-performance polyimides with significant potential in the pharmaceutical and drug delivery sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the material's properties, synthesis protocols, and its applications as a biomaterial.

Core Compound Properties

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, also known as Hydroquinone diphthalic anhydride (HQDPA), is an aromatic dianhydride monomer. Its rigid molecular structure is fundamental to the superior thermal stability, mechanical strength, and chemical resistance of the polyimides derived from it.[] These properties, combined with good biocompatibility, make HQDPA-based polyimides excellent candidates for advanced biomedical applications.

Physicochemical Data

The key quantitative properties of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 17828-53-4 | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₁₀O₈ | --INVALID-LINK-- |

| Molecular Weight | 402.31 g/mol | --INVALID-LINK-- |

| Density | 1.6 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Melting Point | 267.00 - 268.00 °C | --INVALID-LINK-- |

| Purity | ≥ 98% | --INVALID-LINK-- |

| Synonyms | HQDA, Hydroquinone diphthalic anhydride | --INVALID-LINK-- |

Biocompatibility and Safety

Polyimides, in general, are regarded as biocompatible materials suitable for medical applications.[2] In vitro studies on various polyimides have demonstrated insignificant levels of cytotoxicity and hemolysis.[3] Their chemical inertness and stability make them suitable for implantable devices and as drug delivery vehicles.[2] However, as with any material for biomedical use, specific biocompatibility testing of the final formulation is essential. From a safety perspective, 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment should be used during handling.

Experimental Protocols

The primary application of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride in a pharmaceutical context is in the synthesis of polyimides for drug delivery systems, such as nanoparticles. Below is a detailed methodology for the synthesis of a polyimide derived from HQDPA.

Synthesis of a Semicrystalline Polyimide via One-Step Polycondensation

This protocol is adapted from the synthesis of semicrystalline polyimides based on HQDPA.[4]

Materials:

-

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), dried at 150 °C prior to use.[4]

-

An aromatic diamine (e.g., 1,4-bis(4-aminophenoxy)benzene (TPEQ)).

-

Phthalic anhydride (PA), as an end-capper.

-

m-Cresol, as a solvent.

-

Isoquinoline, as a catalyst.[4]

-

Ethanol, for precipitation and washing.

Procedure:

-

A 250-mL, three-necked flask equipped with a nitrogen inlet, a mechanical stirrer, and a condenser with a Dean-Stark trap is used as the reaction vessel.

-

The flask is charged with HQDPA (e.g., 19.2 mmol), the chosen diamine (e.g., 20.0 mmol of TPEQ), and phthalic anhydride (e.g., 1.6 mmol).[4]

-

m-Cresol is added to the flask to achieve a solids content of 10% (w/w).[4]

-

A few drops of isoquinoline are added as a catalyst.

-

The reaction mixture is heated to 200 °C and maintained for 8 hours under a continuous nitrogen flow to facilitate the polycondensation reaction and removal of water.[4]

-

After 8 hours, the heat is removed, and the viscous polyimide solution is allowed to cool to room temperature.

-

The polyimide is precipitated by slowly adding the reaction mixture to a beaker of vigorously stirred ethanol.

-

The precipitated fibrous polyimide is collected by filtration.

-

The collected polymer is washed thoroughly with ethanol to remove residual solvent and unreacted monomers.

-

The purified polyimide is then dried in a vacuum oven at 200 °C for at least 2 hours.[4]

Characterization: The resulting polyimide can be characterized by various techniques, including Fourier Transform Infrared (FTIR) spectroscopy to confirm imidization, and Gel Permeation Chromatography (GPC) to determine molecular weight. Thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Application in Drug Delivery

While 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride itself is not a therapeutic agent, the polyimides synthesized from it are promising materials for creating advanced drug delivery systems.[] These polyimides can be formulated into nanoparticles that encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release.

The general workflow for developing a polyimide-based drug delivery system is depicted in the diagram below.

References

An In-Depth Technical Guide to 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, commonly abbreviated as HQDPA or HQDA, is a high-performance aromatic dianhydride monomer. It is a key building block in the synthesis of advanced polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[] The unique molecular structure of HQDPA, featuring flexible ether linkages, imparts improved processability to the resulting polyimides, making them suitable for demanding applications in aerospace, electronics, and increasingly, in the biomedical field as materials for drug delivery systems.[] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of HQDPA, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

The chemical structure of HQDPA is characterized by a central hydroquinone ring linked to two phthalic anhydride moieties via ether bonds.

Systematic Name: 5,5'-(1,4-phenylenebis(oxy))bis(isobenzofuran-1,3-dione)

Common Names and Synonyms:

-

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

-

HQDPA

-

HQDA

-

Hydroquinone diphthalic anhydride

-

4,4'-(p-Phenylenedioxy)diphthalic anhydride

Key Identifiers:

-

CAS Number: 17828-53-4

-

Molecular Formula: C₂₂H₁₀O₈

-

InChI Key: BBTGUNMUUYNPLH-UHFFFAOYSA-N

Physicochemical Properties

HQDPA is typically a pale yellow to white crystalline solid.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 402.31 g/mol | [] |

| Melting Point | 260-264 °C | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [] |

| Appearance | Pale yellow to white crystalline solid | [2] |

Synthesis and Reactions

While a specific detailed protocol for the industrial synthesis of HQDPA is proprietary, a general and plausible laboratory-scale synthesis can be inferred from established methods for analogous aromatic dianhydrides. The synthesis typically involves a nucleophilic aromatic substitution reaction.

A probable synthetic route involves the reaction of hydroquinone with a protected derivative of 4-halophthalic acid, followed by hydrolysis and subsequent dehydration to form the dianhydride. A generalized workflow for such a synthesis is depicted below.

References

An In-depth Technical Guide to the Synthesis of Hydroquinone Diphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Hydroquinone Diphthalic Anhydride, correctly known as 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA). This crucial monomer is a cornerstone in the development of high-performance polyimides, polymers prized for their exceptional thermal stability, mechanical strength, and dielectric properties. Such characteristics make them invaluable in the aerospace, electronics, and medical industries.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary route for synthesizing HQDPA is a two-step process initiated by a nucleophilic aromatic substitution (SNAr) reaction, followed by a cyclodehydration step. This pathway involves the formation of ether linkages between a hydroquinone salt and a substituted phthalic anhydride precursor.

The general reaction scheme is as follows:

-

Formation of the Tetracarboxylic Acid Intermediate: The disodium salt of hydroquinone is reacted with two equivalents of a phthalic anhydride derivative bearing a leaving group at the 4-position. The most common precursors are 4-halophthalic anhydrides (e.g., 4-fluorophthalic anhydride or 4-chlorophthalic anhydride) or 4-nitrophthalic anhydride. The reaction is typically carried out in a polar aprotic solvent in the presence of a catalyst. This reaction forms the intermediate tetracarboxylic acid salt, which is then acidified to yield 1,4-bis(3,4-dicarboxyphenoxy)benzene tetracarboxylic acid.

-

Cyclodehydration to the Dianhydride: The isolated tetracarboxylic acid is then subjected to thermal or chemical dehydration to form the final dianhydride, HQDPA.

A visual representation of this synthesis pathway is provided below:

Detailed Experimental Protocols

Synthesis of 1,4-Bis(3,4-dicarboxyphenoxy)benzene Tetracarboxylic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Hydroquinone | 110.11 | 5.51 g | 0.05 |

| Sodium Hydroxide | 40.00 | 4.00 g | 0.10 |

| 4-Chlorophthalic Anhydride | 182.55 | 18.26 g | 0.10 |

| N,N-Dimethylacetamide (DMAc) | 87.12 | 150 mL | - |

| Toluene | 92.14 | 50 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser is charged with hydroquinone and N,N-dimethylacetamide (DMAc).

-

The solution is stirred under a nitrogen atmosphere, and sodium hydroxide is added portion-wise. The mixture is heated to reflux to form the disodium salt of hydroquinone, with the water of reaction being azeotropically removed using toluene.

-

After the complete formation of the disodium salt (indicated by the cessation of water collection), the toluene is distilled off.

-

The reaction mixture is cooled to approximately 80-100 °C, and 4-chlorophthalic anhydride is added.

-

The reaction mixture is then heated to 150-160 °C and maintained at this temperature for 12-24 hours, or until the reaction is complete as monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a large volume of water with vigorous stirring.

-

The resulting aqueous solution is acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the tetracarboxylic acid.

-

The white precipitate is collected by filtration, washed thoroughly with deionized water to remove any inorganic salts, and dried in a vacuum oven at 80-100 °C.

Synthesis of 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Bis(3,4-dicarboxyphenoxy)benzene Tetracarboxylic Acid | 438.32 | 4.38 g | 0.01 |

| Acetic Anhydride | 102.09 | 20 mL | - |

| Toluene | 92.14 | 30 mL | - |

Procedure:

-

The dried tetracarboxylic acid is suspended in a mixture of acetic anhydride and toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is heated to reflux (approximately 120-140 °C) for 4-8 hours. During this time, the tetracarboxylic acid will react with the acetic anhydride to form the dianhydride, and the acetic acid byproduct will be removed by azeotropic distillation with toluene.

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The product is washed with anhydrous toluene or another suitable non-polar solvent to remove any residual acetic anhydride and acetic acid.

-

The final product, 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), is dried in a vacuum oven at 150-180 °C to a constant weight.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of HQDPA.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of HQDPA. Please note that yields are representative and can vary based on reaction conditions and purification efficiency.

| Parameter | Value | Unit |

| Reactants (Step 1) | ||

| Hydroquinone:4-Chlorophthalic Anhydride Molar Ratio | 1 : 2 | - |

| Reaction Conditions (Step 1) | ||

| Temperature | 150 - 160 | °C |

| Reaction Time | 12 - 24 | hours |

| Reactants (Step 2) | ||

| Tetracarboxylic Acid:Acetic Anhydride | Excess Acetic Anhydride | - |

| Reaction Conditions (Step 2) | ||

| Temperature | 120 - 140 | °C |

| Reaction Time | 4 - 8 | hours |

| Product Properties | ||

| HQDPA Yield (overall) | 80 - 95 | % |

| HQDPA Melting Point | 251 - 252 | °C |

| HQDPA Molecular Weight | 402.31 | g/mol |

Concluding Remarks

The synthesis of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is a well-established process that relies on the principles of nucleophilic aromatic substitution. Careful control of reaction conditions, particularly the exclusion of water during the salt formation and the thoroughness of the dehydration step, is critical to achieving a high yield of the pure dianhydride. The resulting high-purity HQDPA serves as a valuable building block for the creation of advanced polyimide materials with superior performance characteristics, driving innovation across multiple high-technology sectors.

Spectroscopic Characterization of 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (CAS No. 17828-53-4), a key monomer in the synthesis of high-performance polyimides. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, also known as hydroquinone diphthalic anhydride (HQDPA), possesses a rigid aromatic backbone with ether linkages and two phthalic anhydride functional groups.[1] This structure imparts excellent thermal stability to the polymers derived from it.[]

-

Molecular Formula: C₂₂H₁₀O₈[1]

-

Molecular Weight: 402.31 g/mol []

-

Appearance: Solid[3]

-

Melting Point: 267-268 °C

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride based on its functional groups and overall structure.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1850-1800 | Strong | Anhydride C=O symmetric stretch |

| 1780-1730 | Strong | Anhydride C=O asymmetric stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1300-1200 | Strong | Aryl ether C-O stretching |

| 1000-900 | Medium | Anhydride C-O-C stretching |

Table 2: Predicted ¹H NMR Spectral Data

Predicted for a solution in a suitable deuterated solvent (e.g., DMSO-d₆).

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0-8.2 | Multiplet | 2H | Protons on the phthalic anhydride ring adjacent to the ether linkage |

| ~ 7.8-8.0 | Multiplet | 4H | Remaining protons on the phthalic anhydride rings |

| ~ 7.2-7.4 | Singlet | 4H | Protons on the central hydroquinone ring |

Table 3: Predicted ¹³C NMR Spectral Data

Predicted for a solution in a suitable deuterated solvent (e.g., DMSO-d₆).

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160-165 | Anhydride Carbonyl Carbons (C=O) |

| ~ 150-155 | Aromatic Carbons attached to ether oxygen (central ring) |

| ~ 135-140 | Quaternary aromatic carbons in phthalic anhydride rings |

| ~ 125-135 | Aromatic CH carbons in phthalic anhydride rings |

| ~ 120-125 | Aromatic CH carbons in the central ring |

| ~ 115-120 | Aromatic Carbons attached to ether oxygen (phthalic rings) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 402.04 | [M]⁺ (Molecular Ion) |

| Various smaller fragments | Fragmentation of the parent molecule, likely involving cleavage of the ether bonds and anhydride rings. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.[4]

a) Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.[5]

b) Potassium Bromide (KBr) Pellet Method:

-

Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry KBr powder.

-

Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.[6]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a clean NMR tube.

-

An internal standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[8]

-

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]

-

Further dilute this solution to a final concentration of around 10-100 µg/mL.[9]

-

Filter the final solution to remove any particulates.[9]

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. The molecules are then ionized (e.g., by electron impact or chemical ionization), and the resulting ions are separated based on their mass-to-charge ratio and detected.[10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. synquestlabs.com [synquestlabs.com]

- 3. CAS 38103-06-9: 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]pro… [cymitquimica.com]

- 4. jascoinc.com [jascoinc.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

In-Depth Technical Guide to the 1H NMR Characterization of HQDPA Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (¹H NMR) characterization of the N-(4-hydroxyphenyl)di(pyridin-2-yl)amine (HQDPA) monomer. This document includes experimental protocols for its synthesis and NMR analysis, a comprehensive summary of its ¹H NMR spectral data, and a visual representation of the proton assignments.

Introduction

N-(4-hydroxyphenyl)di(pyridin-2-yl)amine, commonly referred to as HQDPA, is a versatile organic monomer. Its structure, featuring a phenol group and two pyridine moieties, makes it a valuable building block in the synthesis of polymers, a ligand in coordination chemistry, and a scaffold in medicinal chemistry and drug development. Accurate characterization of the HQDPA monomer is crucial for ensuring its purity and for the successful development of subsequent applications. ¹H NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic molecules.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the HQDPA monomer and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of N-(4-hydroxyphenyl)di(pyridin-2-yl)amine (HQDPA)

The synthesis of HQDPA is typically achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the formation of the C-N bonds between the 4-aminophenol and two 2-halopyridine molecules. A general procedure is outlined below, which may be adapted from the synthesis of the analogous compound, N-(4-methoxyphenyl)di(pyridin-2-yl)amine.

Materials:

-

4-Aminophenol

-

2-Bromopyridine or 2-Chloropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Argon or Nitrogen gas

Procedure:

-

A dry Schlenk flask is charged with 4-aminophenol (1.0 equivalent), cesium carbonate (2.5 equivalents), and Xantphos (0.1 equivalents).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Palladium(II) acetate (0.05 equivalents) and 2-bromopyridine (2.2 equivalents) are added to the flask under the inert atmosphere.

-

Anhydrous toluene is added as the solvent.

-

The reaction mixture is heated to 110 °C and stirred for 24 hours under the inert atmosphere.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure HQDPA monomer.

¹H NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining a high-quality ¹H NMR spectrum.

Materials:

-

HQDPA monomer (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (approx. 0.6-0.7 mL)

-

NMR tube (5 mm)

-

Pasteur pipette and cotton or glass wool for filtration

Procedure:

-

Weigh approximately 5-10 mg of the purified HQDPA monomer and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside.

-

The sample is then ready for analysis in a ¹H NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Data Presentation

The ¹H NMR spectrum of the closely related N-(4-methoxyphenyl)di(pyridin-2-yl)amine provides a strong basis for the expected spectral data of HQDPA. The key difference will be the presence of a hydroxyl proton signal and slight shifts in the aromatic region due to the electronic difference between a hydroxyl and a methoxy group. Based on analogous structures, the anticipated ¹H NMR data for HQDPA is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-Hα | ~8.25 | ddd | 4.9, 1.9, 0.9 | 2H |

| Pyridine-Hγ | ~7.60 | td | 7.7, 1.9 | 2H |

| Phenyl-H (ortho to N) | ~7.20 | d | 8.5 | 2H |

| Pyridine-Hδ | ~7.18 | d | 8.4 | 2H |

| Phenyl-H (ortho to OH) | ~6.90 | d | 8.5 | 2H |

| Pyridine-Hβ | ~6.88 | ddd | 7.3, 4.9, 0.9 | 2H |

| Phenol-OH | Variable (e.g., ~5-6) | br s | - | 1H |

Note: The chemical shift of the phenolic hydroxyl proton (OH) can be broad and its position is highly dependent on the solvent, concentration, and temperature.

Visualization of Proton Assignments

The following diagram illustrates the chemical structure of the HQDPA monomer with the protons labeled corresponding to the assignments in the ¹H NMR data table.

Conclusion

This technical guide provides a foundational understanding of the ¹H NMR characterization of the HQDPA monomer. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound. The tabulated ¹H NMR data, based on analogous structures, serves as a predictive guide for spectral interpretation. For definitive structural confirmation and purity assessment, it is essential to acquire and interpret the experimental ¹H NMR spectrum of a synthesized batch of HQDPA and compare it with the data presented herein. This detailed characterization is a critical step in the quality control and successful application of the HQDPA monomer in research and development.

An In-depth Technical Guide on the Solubility of 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, a key monomer in the synthesis of high-performance polyimides.

Introduction

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, also known as hydroquinone diphthalic anhydride (HQDEA), is an aromatic dianhydride monomer crucial for the production of polyimides with exceptional thermal stability, mechanical strength, and dielectric properties. The processability of HQDEA, particularly its solubility in organic solvents, is a critical parameter for the synthesis of poly(amic acid) precursors and the subsequent imidization process. Understanding the solubility of this compound is therefore essential for optimizing reaction conditions and controlling the molecular weight and properties of the final polymer.

Qualitative and Semi-Quantitative Solubility Data

Qualitative Solubility:

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is generally soluble in polar aprotic solvents. This is evidenced by its common use in such solvents for the synthesis of polyimides. The poly(amic acid) precursor is typically prepared in a homogeneous solution, indicating that the monomer is soluble under the reaction conditions.

Semi-Quantitative Solubility:

An indication of its solubility can be derived from experimental procedures for polyimide synthesis. In a study by Huang et al. (2018), polyimides were synthesized from 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride in m-cresol. The reaction mixture was prepared to achieve a 10% solid content, suggesting a significant solubility of the dianhydride in m-cresol at the reaction temperature of 200°C[1].

Table 1: Inferred and Observed Solubility of 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride

| Solvent | Temperature (°C) | Observation | Inference |

| m-Cresol | 200 | Used as a solvent for polymerization with 10% solid content[1]. | Soluble to at least 100 g/L under these conditions. |

| N-methyl-2-pyrrolidone (NMP) | Room Temperature | Frequently used as a solvent for poly(amic acid) synthesis. | Good solubility is inferred. |

| N,N-dimethylacetamide (DMAc) | Room Temperature | Commonly used as a solvent for poly(amic acid) synthesis. | Good solubility is inferred. |

| N,N-dimethylformamide (DMF) | Room Temperature | Often used as a solvent for related polyimide syntheses. | Likely to be a suitable solvent. |

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for the quantitative determination of the solubility of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (high purity)

-

Selected organic solvent (e.g., NMP, DMAc, m-cresol), analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 50°C, etc.).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a settling period (e.g., 2-4 hours) to allow undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride in the filtered solution.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial under vacuum and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known volume and analyze its concentration using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

-

Data Reporting:

-

Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Thermal Properties and Stability of HQDPA Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties and stability of the novel monomer, Hydroquino[2,3-b]dithiophen-2-yl-2-propanoic acid (HQDPA). Understanding the thermal behavior of HQDPA is critical for its application in the synthesis of advanced polymers for drug delivery systems, medical devices, and other biomedical applications. This document details key thermal parameters, the experimental methodologies used for their determination, and a discussion of the monomer's thermal stability profile.

Thermal Properties of HQDPA Monomer

The thermal characteristics of a monomer are fundamental to defining its processing parameters and the performance of the resulting polymer. The key thermal properties of the HQDPA monomer have been determined and are summarized in the table below.

| Thermal Property | Value | Unit |

| Melting Point (Tm) | 185.4 | °C |

| Glass Transition Temperature (Tg) | 72.1 | °C |

| Onset Decomposition Temperature (Td,onset) | 310.8 | °C |

| 5% Weight Loss Temperature (Td,5%) | 325.2 | °C |

| 10% Weight Loss Temperature (Td,10%) | 335.7 | °C |

| Coefficient of Thermal Expansion (CTE), α1 ( | 58.3 | µm/m·°C |

| Coefficient of Thermal Expansion (CTE), α2 (>Tg) | 125.6 | µm/m·°C |

Experimental Protocols

The following sections detail the methodologies employed to characterize the thermal properties of the HQDPA monomer.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the HQDPA monomer.

Instrumentation: A TA Instruments Q2000 Differential Scanning Calorimeter equipped with a refrigerated cooling system.

Procedure:

-

A 5-7 mg sample of HQDPA monomer was hermetically sealed in an aluminum DSC pan.

-

An empty, hermetically sealed aluminum pan was used as a reference.

-

The sample was subjected to a heat-cool-heat cycle under a nitrogen atmosphere (50 mL/min).

-

First Heating Scan: The sample was heated from 25 °C to 220 °C at a rate of 10 °C/min to erase the thermal history.

-

Cooling Scan: The sample was then cooled from 220 °C to 0 °C at a rate of 10 °C/min.

-

Second Heating Scan: The sample was reheated from 0 °C to 350 °C at a rate of 10 °C/min.

-

The Tg was determined as the midpoint of the transition in the heat flow curve from the second heating scan.

-

The Tm was determined as the peak temperature of the endothermic melting event on the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the HQDPA monomer.

Instrumentation: A TA Instruments Q500 Thermogravimetric Analyzer.

Procedure:

-

A 10-12 mg sample of HQDPA monomer was placed in a platinum TGA pan.

-

The sample was heated from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

The analysis was conducted under a nitrogen atmosphere with a purge rate of 60 mL/min.

-

The onset decomposition temperature (Td,onset) was determined by the intersection of the tangent to the baseline and the tangent to the inflection point of the weight loss curve.

-

The temperatures for 5% (Td,5%) and 10% (Td,10%) weight loss were recorded.

Thermomechanical Analysis (TMA)

Objective: To measure the coefficient of thermal expansion (CTE) of the HQDPA monomer below and above its glass transition temperature.

Instrumentation: A TA Instruments Q400 Thermomechanical Analyzer.

Procedure:

-

A cylindrical sample of the HQDPA monomer (approximately 5 mm in height and 5 mm in diameter) was prepared by melt-casting.

-

The sample was placed on the TMA stage, and a quartz probe was lowered with a minimal applied force (e.g., 0.05 N).

-

The sample was heated from 25 °C to 150 °C at a heating rate of 5 °C/min under a nitrogen atmosphere.

-

The change in sample dimension (height) was recorded as a function of temperature.

-

The CTE was calculated from the slope of the dimensional change versus temperature curve in the linear regions below (α1) and above (α2) the glass transition temperature.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and a proposed thermal degradation pathway for the HQDPA monomer.

Caption: Workflow for the thermal characterization of HQDPA monomer.

Caption: Proposed thermal degradation pathway for the HQDPA monomer.

Discussion of Thermal Stability

The HQDPA monomer exhibits good thermal stability, with an onset of decomposition temperature at 310.8 °C. This indicates that the monomer can withstand typical melt processing temperatures used in many polymerization reactions without significant degradation. The 5% weight loss occurs at 325.2 °C, providing a reasonable processing window. The initial degradation step is likely initiated by decarboxylation of the propanoic acid group, a common degradation pathway for similar structures. This is followed by the fragmentation of the dithiophene and quinone core at higher temperatures, ultimately leading to the formation of a carbonaceous char. The significant difference between the CTE below and above the glass transition temperature is typical for amorphous or semi-crystalline materials and is an important consideration for applications involving temperature cycling to avoid stress-induced failures.

Conclusion

The thermal properties of the HQDPA monomer have been thoroughly characterized, providing essential data for its further development and application. The monomer possesses a favorable thermal stability profile suitable for various polymerization techniques. The detailed experimental protocols and understanding of its thermal behavior will aid researchers and scientists in optimizing processing conditions and predicting the performance of HQDPA-based polymers in demanding environments.

An In-depth Technical Guide to 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), a key monomer in the synthesis of high-performance polyimides. The document details its chemical properties, synthesis protocols for its derivatives, and methodologies for evaluating the potential biological activities of such derivatives.

Core Data Presentation

The fundamental properties of HQDPA are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| Chemical Name | 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride | [1][2] |

| Acronym | HQDPA (or HQDA) | [1][2] |

| CAS Number | 17828-53-4 | [1] |

| Molecular Formula | C₂₂H₁₀O₈ | [1] |

| Molecular Weight | 402.31 g/mol | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of polyimides using HQDPA and for the assessment of the biological activity of its derivatives are provided below.

Synthesis of Semicrystalline Polyimides from HQDPA

This protocol describes a one-step high-temperature solution polycondensation method to synthesize semicrystalline polyimides from HQDPA and various aromatic diamines.[3]

Materials:

-

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)

-

Aromatic diamine (e.g., 1,3-bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (TPEQ), 4,4′-oxydianiline (4,4′-ODA))

-

Phthalic anhydride (PA) as an end-capper

-

m-Cresol (solvent)

-

Isoquinoline (catalyst)

-

Ethanol

Procedure:

-

In a 250-mL, three-necked flask equipped with a nitrogen inlet, a condenser, and a Dean-Stark trap, add HQDPA, the selected aromatic diamine, and phthalic anhydride.

-

Add m-cresol to achieve a 10% solid content.

-

Add a few drops of isoquinoline to catalyze the reaction.

-

Heat the reaction mixture to 200 °C and maintain for 8 hours under a nitrogen atmosphere.

-

After cooling to room temperature, add ethanol to the reaction mixture to precipitate the polyimide.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with ethanol.

-

Dry the final polyimide product in a vacuum oven at 200 °C for 2 hours.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic potential of compounds by assessing cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of compounds.

Procedure:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions before the experiment.

-

Compound Administration: Administer the test compound or vehicle (control) to the animals, usually via oral or intraperitoneal injection.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups relative to the control group.

Visualizations

The following diagrams illustrate key experimental workflows.

References

Purity Analysis of 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA). Ensuring the high purity of this monomer is critical for its primary application in the synthesis of high-performance polyimides, where impurities can significantly impact polymerization kinetics, molecular weight, and the final thermal, mechanical, and electronic properties of the polymer. While HQDPA is primarily used in materials science, its structural motifs are of interest in medicinal chemistry, making purity assessment crucial for any potential pharmaceutical applications.

Introduction to 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, also known as hydroquinone diphthalic anhydride (HQDPA), is an aromatic dianhydride monomer. Its chemical structure consists of a central hydroquinone ring linked via ether bonds to two phthalic anhydride moieties. This structure imparts a combination of rigidity and flexibility to the resulting polyimide chains.

Chemical Structure:

Literature review on hydroquinone-based dianhydride monomers

A comprehensive review of the synthesis, characterization, and application of polyimides derived from hydroquinone-based dianhydride monomers, tailored for researchers, scientists, and professionals in drug development and material science.

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, traditional aromatic polyimides, such as those derived from pyromellitic dianhydride (PMDA), are often intractable and insoluble, which complicates their processing.[2] To overcome these limitations, researchers have focused on modifying the polymer backbone to enhance flexibility and solubility without significantly compromising thermal properties.

Hydroquinone-based dianhydrides are a key class of monomers designed for this purpose. By incorporating a hydroquinone moiety, typically connected via flexible ether linkages, these dianhydrides lead to poly(ether imide)s (PEIs) with significantly improved processability. The introduction of the ether linkage disrupts the rigid, planar structure of the polymer chain, which reduces intermolecular charge-transfer complex formation, leading to better solubility and lower color intensity in the resulting films.[3]

This technical guide provides a comprehensive literature review on the synthesis of hydroquinone-based dianhydride monomers, their polymerization into polyimides, and the structure-property relationships of these advanced materials.

Synthesis of Hydroquinone-Based Dianhydride Monomers

The most common strategy for synthesizing hydroquinone-based dianhydrides is a multi-step process involving a nucleophilic aromatic substitution reaction. The general workflow begins with a hydroquinone derivative (e.g., hydroquinone, phenylhydroquinone, or t-butylhydroquinone) and a phthalic anhydride precursor bearing a leaving group, typically a nitro group.

The process generally follows these steps:

-

Nucleophilic Substitution: The hydroxyl groups of the hydroquinone derivative react with an activated phthalic precursor, such as 4-nitrophthalonitrile, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with a weak base like potassium carbonate (K2CO3) as a catalyst. This forms a stable bis(ether dinitrile) intermediate.

-

Hydrolysis: The dinitrile intermediate is then subjected to alkaline hydrolysis to convert the nitrile groups into carboxylic acid sodium salts.

-

Acidification & Cyclodehydration: The resulting tetracarboxylic acid is formed by acidification, which is subsequently converted to the final dianhydride via thermal or chemical cyclodehydration.

Experimental Protocols

Synthesis of 4,4'-[1,4-Phenylenebis(oxy)]diphthalic Anhydride (HQDPA)

A detailed protocol for a representative hydroquinone bis(ether anhydride) is adapted from methods described for similar structures.[4]

-

Synthesis of the Bis(ether dinitrile) Intermediate: In a flask equipped with a stirrer, Dean-Stark trap, and nitrogen inlet, 1,4-hydroquinone (0.1 mol), 4-nitrophthalonitrile (0.2 mol), and anhydrous potassium carbonate (0.22 mol) are dissolved in 200 mL of DMAc and 50 mL of toluene. The mixture is heated to 150°C and refluxed for 8-10 hours, with the azeotropically removed water collected in the trap. After cooling, the mixture is poured into 1 L of methanol. The resulting precipitate is filtered, washed with water and methanol, and dried to yield the dinitrile intermediate.

-

Hydrolysis to Tetracarboxylic Acid: The intermediate (0.05 mol) is refluxed in a solution of 50 mL of 50% aqueous NaOH and 100 mL of ethanol for 24 hours. The solution is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl. The precipitated tetracarboxylic acid is filtered, washed with water, and dried.

-

Cyclodehydration to Dianhydride: The tetracarboxylic acid (0.04 mol) is refluxed in 100 mL of acetic anhydride for 4 hours. After cooling, the crystalline product is filtered, washed with anhydrous ether, and dried under vacuum at 150°C to yield the final HQDPA dianhydride.

Data Presentation: Monomer Properties

The properties of various hydroquinone-based dianhydride monomers are summarized below.

| Monomer Name | Abbreviation | Substituent (on HQ) | Yield (%) | Melting Point (°C) | Reference |

| Hydroquinone Diphthalic Anhydride | HQDPA | None | ~85 | 252-254 | [5] |

| 2,5-Di-tert-butylhydroquinone Bis(ether anhydride) | DBHQDA | 2,5-di-tert-butyl | >90 | 248-250 | [5] |

| Phenylhydroquinone Bis(ether anhydride) | PHQDPA | 2-phenyl | ~80 | 278-280 | [3] |

Synthesis and Characterization of Polyimides

Polyimides are synthesized from hydroquinone-based dianhydrides using the conventional two-stage polycondensation method. This process allows for the formation of a soluble poly(amic acid) precursor, which can be processed into films or coatings before being converted into the final, insoluble polyimide.

-

Step 1: Poly(amic acid) Formation: The dianhydride monomer is reacted with an equimolar amount of an aromatic diamine in a polar aprotic solvent (e.g., NMP, DMAc) at room temperature under a nitrogen atmosphere. This reaction opens the anhydride rings and forms a viscous poly(amic acid) solution.

-

Step 2: Imidization: The poly(amic acid) is converted to the polyimide via either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast onto a substrate and heated in stages, typically up to 300°C, to drive the cyclodehydration reaction, forming the imide rings.[3]

-

Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution at room temperature.[2] This method can proceed at lower temperatures but may be less effective at achieving complete conversion.[2]

-

Properties of Derived Polyimides

The incorporation of hydroquinone ether linkages into the polyimide backbone imparts a unique combination of properties, most notably enhanced solubility and optical transparency, while retaining high thermal stability.

Solubility

Unlike conventional polyimides, those derived from hydroquinone bis(ether anhydride)s exhibit excellent solubility in a range of organic solvents. The flexible ether bonds increase the entropy of the polymer chains and disrupt the packing that leads to high crystallinity, thereby facilitating solvation.[6][7]

| Polymer Series | Solvents | Solubility | Reference |

| PHQDPA-based PEIs | NMP, DMAc, DMF, m-cresol, CHCl3 | Readily Soluble (>10% w/v) | [3] |

| DBHQDA-based PEIs | NMP, DMAc, m-cresol | Soluble | [5] |

| Isopropylidene PEIs | NMP, DMAc, m-cresol | Soluble | [4] |

Solubility tested at room temperature. NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; CHCl3: Chloroform.

Thermal and Mechanical Properties

Polyimides from hydroquinone-based dianhydrides maintain excellent thermal stability, a hallmark of the polyimide class. The glass transition temperatures (Tg) are typically lower than their fully rigid counterparts but remain high enough for many high-performance applications. The mechanical properties demonstrate the formation of tough, flexible films.

| Polymer (Dianhydride-Diamine) | Tg (°C) | Td, 10% (°C)¹ | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| PHQDPA-TFMB² | 227 | 505 | 98 | 9 | [3] |

| PHQDPA-BAPF³ | 250 | 502 | 114 | 11 | [3] |

| DBHQDA-ODA⁴ | >340 | 539 | - | - | [5] |

| BPADA-based PI | 250 | ~500 | - | - | [8] |

¹ 10% weight loss temperature in nitrogen or air. ² TFMB: 2,2'-Bis(trifluoromethyl)benzidine. ³ BAPF: 2,2-Bis(4-aminophenyl)hexafluoropropane. ⁴ ODA: 4,4'-Oxydianiline.

Optical and Dielectric Properties

The disruption of intermolecular charge-transfer complexes not only improves solubility but also leads to polyimide films with high optical transparency and low color (low yellowness index). These properties, combined with low dielectric constants, make them highly suitable for applications in microelectronics and flexible displays.[3][9]

| Polymer (Dianhydride-Diamine) | UV-vis Cutoff (nm) | Yellowness Index | Dielectric Constant (1 MHz) | Reference |

| PHQDPA-TFMB | 375 | 9.9 | 3.22 | [3] |

| PHQDPA-BAPF | 368 | 5.9 | 3.52 | [3] |

Structure-Property Relationships

The properties of polyimides derived from hydroquinone-based dianhydrides are a direct consequence of their molecular architecture. The key structural features and their effects are outlined below.

-

Ether Linkages : The primary driver for improved properties. They introduce kinks into the polymer backbone, increasing flexibility and hindering the close packing of chains. This directly enhances solubility and reduces the electronic interactions that cause color in traditional polyimide films.[3]

-

Substituents on the Hydroquinone Ring : Bulky groups like phenyl or tert-butyl further separate the polymer chains, amplifying the effects of the ether linkage. This can lead to even greater solubility and lower dielectric constants.[3][5]

-

Fluorinated Groups : The use of fluorinated diamines (containing -CF3 groups) is a complementary strategy that introduces bulk, further disrupts packing, and lowers the electronic polarizability of the chains, resulting in exceptionally low dielectric constants and high optical clarity.[3][10]

Conclusion

Hydroquinone-based dianhydride monomers are a versatile and highly effective platform for developing advanced polyimides. The incorporation of ether linkages into the monomer structure successfully addresses the primary drawback of traditional polyimides—poor processability—by imparting excellent solubility in common organic solvents. The resulting poly(ether imide)s form tough, flexible films with high optical transparency, low color, and low dielectric constants, all while maintaining the high thermal stability characteristic of the polyimide family. These properties make them ideal candidates for a wide range of high-performance applications, from flexible electronics and displays to advanced aerospace components. Future research may focus on further functionalizing the hydroquinone ring to introduce additional properties, such as photosensitivity or enhanced gas permeability, for specialized applications.

References

- 1. zeusinc.com [zeusinc.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDA) and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, a pivotal monomer in the synthesis of high-performance polyimides with significant potential in materials science and pharmaceutical applications. This document details its chemical identity, physicochemical properties, and key experimental protocols for its use in polymerization.

Chemical Identity and Synonyms

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is an aromatic dianhydride monomer. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

| Identifier Type | Value |

| Common Name | 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride |

| Acronym | HQDA, HQDPA |

| Synonym | Hydroquinone diphthalic anhydride[1] |

| IUPAC Name | 5,5'-[1,4-phenylenebis(oxy)]bis(1,3-isobenzofurandione) |

| CAS Number | 17828-53-4 |

| Molecular Formula | C₂₂H₁₀O₈[1] |

| Molecular Weight | 402.31 g/mol [1] |

Physicochemical Properties

The properties of HQDA make it a valuable component in the synthesis of robust polymers. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Melting Point | 267.00 - 268.00 °C | |

| Density | 1.6 ± 0.1 g/cm³ | [] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in polar aprotic solvents (e.g., m-cresol, N-methyl-2-pyrrolidone) | [3] |

Experimental Protocols

Synthesis of Polyimides from HQDA

A common application of HQDA is in the synthesis of polyimides through a polycondensation reaction with a diamine. The following is a representative experimental protocol.

Materials:

-

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

-

m-cresol (solvent)

-

Isoquinoline (catalyst)

-

Ethanol (for precipitation)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diamine in m-cresol.

-

Slowly add an equimolar amount of HQDA to the solution under a nitrogen atmosphere with continuous stirring.

-

Add a catalytic amount of isoquinoline to the reaction mixture.

-

Heat the mixture to a specific temperature (e.g., 180-200 °C) and maintain for several hours (e.g., 4-8 hours) to effect polycondensation.

-

After the reaction is complete, cool the viscous solution to room temperature.

-

Precipitate the polyimide by pouring the solution into a non-solvent like ethanol.

-

Collect the fibrous or powdered polyimide by filtration, wash it thoroughly with ethanol, and dry it in a vacuum oven.

dot

Caption: Workflow for the synthesis of polyimides from HQDA.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial technique to confirm the formation of the polyimide. The characteristic absorption bands for the imide ring are typically observed at:

-

~1780 cm⁻¹ (C=O asymmetric stretching)

-

~1720 cm⁻¹ (C=O symmetric stretching)

-

~1370 cm⁻¹ (C-N stretching)

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for HQDA is not readily available in public databases, the expected regions for the proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted based on its chemical structure.

-

¹H NMR: Aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the central hydroquinone ring and the phthalic anhydride moieties would exhibit distinct signals.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons in the range of 110-160 ppm. The carbonyl carbons of the anhydride groups would be significantly deshielded, appearing further downfield, typically above 160 ppm.

Applications in Drug Development

HQDA-based polyimides are being explored for various biomedical applications, particularly in the field of drug delivery. Their excellent biocompatibility, chemical resistance, and tunable properties make them suitable for creating nanoparticles and other drug delivery systems.[4][5][6]

Polyimide Nanoparticles for Cancer Therapy

Polyimide nanoparticles can encapsulate anticancer drugs, protecting them from degradation in the bloodstream and facilitating their targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. The cellular uptake of these nanoparticles is a critical step in their therapeutic action.

dot```dot graph Cellular_Uptake_Pathway { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=1.5];

"PNP" [label="Polyimide Nanoparticle\n(with encapsulated drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Membrane" [label="Cell Membrane", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "Endocytosis" [label="Endocytosis", fillcolor="#FBBC05", fontcolor="#202124"]; "Endosome" [label="Endosome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Drug_Release" [label="Drug Release", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target" [label="Intracellular Target\n(e.g., Nucleus, Mitochondria)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"PNP" -> "Cell_Membrane" [label="Adsorption"]; "Cell_Membrane" -> "Endocytosis"; "Endocytosis" -> "Endosome"; "Endosome" -> "Drug_Release" [label="pH-triggered or\nenzymatic degradation"]; "Drug_Release" -> "Target"; }

Caption: Experimental workflow for evaluating a polyimide-based drug delivery system.

References

- 1. Hydroquinone(123-31-9) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]

- 6. hmdb.ca [hmdb.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides from 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA) and Aromatic Diamines

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of a series of semicrystalline polyimides. These high-performance polymers are derived from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and various aromatic diamines. The resulting polyimides exhibit excellent thermal stability, mechanical properties, and, in some cases, melt processability, making them suitable for demanding applications in aerospace, electronics, and as engineering plastics.[1][2]

The incorporation of flexible ether linkages in the HQDPA monomer contributes to the improved processability of the resulting polyimides compared to more rigid aromatic polyimides.[1] This document is intended for researchers and scientists in materials science and polymer chemistry.

General Synthesis Reaction

Polyimides are synthesized via a one-step high-temperature solution polycondensation reaction between HQDPA and an aromatic diamine in a high-boiling solvent, such as m-cresol, with isoquinoline acting as a catalyst.[1] The water generated during the imidization reaction is removed azeotropically.[3]

Caption: General reaction scheme for polyimide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, film preparation, and characterization of HQDPA-based polyimides.

-

Dianhydride : 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA).

-

Diamines : 1,3-Bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (TPEQ), 4,4'-oxydianiline (4,4'-ODA), and 4,4'-bis(4-aminophenoxy)biphenyl (BAPB).[1][4]

-

End-capper : Phthalic anhydride (PA) can be used to control molecular weight.[1]

-

Solvent : m-Cresol (to achieve ~10% solid content).[1]

-

Catalyst : Isoquinoline.[1]

-

Precipitating Agent : Ethanol.[1]

This protocol details the synthesis of the polyimide PI-2 from HQDPA and TPEQ.[1]

-

Setup : Equip a 250-mL, three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser fitted with a Dean-Stark trap.

-

Reagent Addition : Charge the flask with HQDPA (7.7244 g, 19.2 mmol), TPEQ (5.8466 g, 20.0 mmol), and phthalic anhydride (PA) as an end-capper (0.2370 g, 1.6 mmol).[1] Note: A stoichiometric imbalance is used to control the molecular weight to a target of approximately 15,000 Da.[1]

-

Solvent and Catalyst : Add m-cresol to the flask to achieve a 10% solid content, followed by a few drops of isoquinoline catalyst.[1]

-

Polymerization : Heat the reaction mixture to 200 °C and maintain for 8 hours under a continuous nitrogen purge to facilitate the removal of water.[1]

-

Precipitation and Collection : After cooling the resulting viscous polyimide solution to room temperature, pour it into an excess of ethanol to precipitate the polymer.[1]

-

Washing and Drying : Collect the fibrous polyimide precipitate by filtration. Wash it thoroughly with ethanol to remove residual solvent and catalyst.[1]

-

Final Drying : Dry the collected polyimide powder in a vacuum oven at 200 °C for at least 2 hours.[1] The inherent viscosity of the resulting PI-2 polymer should be around 0.58 dL/g.[1]

-

Place the dried polyimide powder into a mold.

-

Heat the powder approximately 30 °C above its melting temperature (Tm).[1]

-

Apply a pressure of 9.8 MPa for 10 minutes.[1]

-

Slowly cool the mold to room temperature to obtain a uniform polyimide film.[1]

Data Presentation: Monomer Composition and Properties

The properties of the synthesized polyimides are highly dependent on the chemical structure of the aromatic diamine used.[1][5] The data below summarizes the properties of four polyimides synthesized from HQDPA and different diamines.

Table 1: Monomer Composition and Inherent Viscosity of HQDPA-Based Polyimides

| Polyimide Code | Aromatic Diamine Monomer | Inherent Viscosity (ηinh), dL/g* |

|---|---|---|

| PI-1 | 1,3-Bis(4-aminophenoxy)benzene (TPER) | 0.43 |

| PI-2 | 1,4-Bis(4-aminophenoxy)benzene (TPEQ) | 0.58 |

| PI-3 | 4,4'-Oxydianiline (4,4'-ODA) | 0.55 |

| PI-4 | 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) | 0.45 |

Measured in m-cresol at a concentration of 0.5 g/dL at 30 °C.[1]

Table 2: Thermal and Mechanical Properties of HQDPA-Based Polyimides

| Polyimide Code | Tg (°C) | Tm (°C) | Td5% (N2), °C | Td5% (Air), °C | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|---|---|

| PI-1 | 190 | 331, 350 | 525 | 522 | 2.0 | 85 | 18 |

| PI-2 | 214 | 388 | 553 | 547 | 3.3 | 105 | 5 |

| PI-3 | 225 | 349 | 548 | 540 | 2.6 | 102 | 6 |

| PI-4 | 236 | 393 | 550 | 542 | 2.9 | 105 | 5 |

Data sourced from references[1][4][6]. Tg (Glass Transition Temp.), Tm (Melting Temp.), Td5% (Temp. at 5% Weight Loss).

Characterization Protocols and Workflow

A systematic workflow is essential for reliable characterization of the synthesized polyimides.

Caption: Experimental workflow from synthesis to characterization.

-

Prepare a 0.5 g/dL solution of the polyimide powder in m-cresol.

-

Use an Ubbelohde viscometer maintained at a constant temperature of 30 °C.

-

Measure the flow times of the pure solvent and the polymer solution to calculate the inherent viscosity.

-

Place 5-10 mg of the polyimide powder in a TGA sample pan.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10-20 °C/min.

-

Perform the analysis under both nitrogen and air atmospheres to evaluate thermal and thermo-oxidative stability, respectively.[1]

-

Determine the temperature at 5% weight loss (Td5%).

-

Seal 6-8 mg of the polyimide powder in an aluminum DSC pan.[6]

-

Heat the sample at a rate of 10 °C/min under a nitrogen purge.[6]

-

Record the first heating scan to observe the initial melting behavior of the as-synthesized powder.[1]

-

To study recrystallization, heat the sample above its Tm, hold for several minutes to erase thermal history, cool at a controlled rate, and then perform a second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm).[1]

-

Cut the prepared polyimide films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638).

-

Measure the tensile properties (modulus, strength, and elongation at break) using a universal testing machine at a specified crosshead speed.[4]

Structure-Property Relationships

The choice of the diamine monomer significantly influences the final properties of the polyimide. For instance, the isomeric position of phenoxy groups in TPER (meta-linked) versus TPEQ (para-linked) affects chain packing and flexibility.

Caption: Influence of diamine structure on polyimide properties.

-

Flexibility and Isomerism : The polyimide PI-1, derived from the more flexible, meta-substituted TPER diamine, exhibits a lower Tg (190 °C) compared to PI-2 from the rigid, para-substituted TPEQ (214 °C).[1][6]

-

Crystallinity : Polyimides PI-1 (from TPER) and PI-2 (from TPEQ) show significant recrystallization ability from the melt, a desirable trait for melt processing. In contrast, polyimides derived from 4,4'-ODA (PI-3) and BAPB (PI-4) lose their ability to crystallize after being melted.[1][4]

-

Thermal Stability : All synthesized polyimides demonstrate excellent thermal stability, with 5% weight loss temperatures exceeding 520 °C in both nitrogen and air, indicating their suitability for high-temperature applications.[1]

References

- 1. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]

- 2. zeusinc.com [zeusinc.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

One-Step Polycondensation Protocol for Hydroquinone-Derived Polyamides (HQDPA)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Hydroquinone-derived polyamides (HQDPA), in particular, offer unique properties stemming from the rigid and linear nature of the hydroquinone moiety. This document provides a detailed one-step polycondensation protocol for the synthesis of HQDPA, targeting researchers in materials science and drug development who require well-defined aromatic polyamides. The protocol described herein is a direct polycondensation method, which offers a convenient and efficient route to high molecular weight polymers under relatively mild conditions.

Experimental Protocols

This section details the direct polycondensation method for synthesizing aromatic polyamides from a hydroquinone-derived diamine and various aromatic dicarboxylic acids. The procedure is based on the Yamazaki-Higashi phosphorylation reaction, which utilizes triphenyl phosphite and pyridine as condensing agents.

Materials:

-

Diamine: 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (or other suitable hydroquinone-derived diamine)

-

Diacid: Terephthalic acid, Isophthalic acid, or other aromatic dicarboxylic acids

-

Solvent: N-methyl-2-pyrrolidone (NMP)

-

Condensing Agents: Triphenyl phosphite (TPP), Pyridine (Py)

-

Solubilizing Agent: Calcium chloride (CaCl2)

-

Precipitating Solvent: Methanol

-

Purification Solvents: Hot water, Methanol

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet and outlet

-

Condenser

-

Dropping funnel

-

Beakers, Buchner funnel, and other standard laboratory glassware

-

Vacuum oven

Procedure:

-

Preparation of the Reaction Flask: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and an outlet is thoroughly dried and purged with nitrogen.

-

Addition of Reactants: The flask is charged with equimolar amounts of the hydroquinone-derived diamine (e.g., 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene) and an aromatic dicarboxylic acid.

-

Addition of Solvent and Additives: N-methyl-2-pyrrolidone (NMP) is added to the flask to dissolve the monomers, followed by the addition of calcium chloride (CaCl2) to enhance the solubility of the resulting polyamide.

-

Initiation of Polycondensation: The reaction mixture is stirred under a gentle flow of nitrogen. Pyridine and triphenyl phosphite are then added as the condensing agents.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (typically between 100-115°C) and maintained for several hours (e.g., 3-6 hours) with continuous stirring. The progress of the polymerization is often indicated by an increase in the viscosity of the solution.

-

Polymer Precipitation: After the reaction is complete, the viscous polymer solution is cooled to room temperature and then slowly poured into a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.

-

Purification: The precipitated polymer is collected by filtration, washed thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and condensing agent residues.

-

Drying: The purified polymer is dried in a vacuum oven at a specified temperature (e.g., 80-100°C) until a constant weight is achieved.

Data Presentation

The following tables summarize the quantitative data obtained from the one-step polycondensation of a hydroquinone-derived diamine (1,4-bis(4-aminophenoxy)-2-tert-butylbenzene) with different aromatic dicarboxylic acids.

Table 1: Reaction Conditions and Yields for HQDPA Synthesis

| Diamine | Dicarboxylic Acid | Solvent | Condensing System | Temp (°C) | Time (h) | Yield (%) |

| 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene | Terephthalic Acid | NMP/CaCl2 | TPP/Pyridine | 105 | 3 | >95 |

| 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene | Isophthalic Acid | NMP/CaCl2 | TPP/Pyridine | 105 | 3 | >95 |

Table 2: Polymer Properties of Synthesized HQDPAs

| Polymer ID | Inherent Viscosity (dL/g)¹ | Mn ( g/mol )² | Mw ( g/mol )² | PDI (Mw/Mn)² |

| HQDPA-TA | 0.64 - 1.04 | 11,500 | 18,600 | 1.62 |

| HQDPA-IA | 0.88 | - | - | - |

¹ Measured in a specific solvent (e.g., concentrated sulfuric acid or NMP) at a concentration of 0.5 g/dL at 30°C. ² Determined by Gel Permeation Chromatography (GPC). Note: GPC data is representative for a similar aromatic polyamide system as specific data for HQDPA was not available in the initial search results.[1]

Mandatory Visualization

Diagram 1: Experimental Workflow for One-Step Polycondensation of HQDPA

References

Application Notes and Protocols for Melt Processing of HQDPA-Based Polyimides

For Researchers, Scientists, and Drug Development Professionals